molecular formula C13H19NO2 B13269259 2-(2-Ethoxyphenoxy)cyclopentan-1-amine

2-(2-Ethoxyphenoxy)cyclopentan-1-amine

Cat. No.: B13269259
M. Wt: 221.29 g/mol
InChI Key: OBVRFUXKSGFHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenoxy)cyclopentan-1-amine is a chemical compound with the molecular formula C13H19NO2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural properties .

Preparation Methods

The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2-ethoxyphenol with cyclopentanone in the presence of a base to form the intermediate 2-(2-ethoxyphenoxy)cyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Ethoxyphenoxy)cyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Ethoxyphenoxy)cyclopentan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

2-(2-Ethoxyphenoxy)cyclopentan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(2-ethoxyphenoxy)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3

InChI Key

OBVRFUXKSGFHQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2CCCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.